molecular formula C12H22O2 B089797 4,7-Dimethyl-5-decyne-4,7-diol CAS No. 126-87-4

4,7-Dimethyl-5-decyne-4,7-diol

Cat. No. B089797
CAS RN: 126-87-4
M. Wt: 198.3 g/mol
InChI Key: HCKFFIBKYQSDRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4,7-Dimethyl-5-decyne-4,7-diol often involves strategies to incorporate dimethyl substitutions to enhance reactivity through mechanisms such as the Thorpe–Ingold effect. For example, conjugated polyenes with cyclohexene moieties can be synthesized from 4,4-disubstituted 1,7-octadiyne monomers via cyclopolymerisation, where dimethyl substitution significantly accelerates polymerisation rates (Park, Lee, & Choi, 2013). Additionally, the synthesis of renewable polyurethanes via polycondensation of dimethyl carbamate monomers with diols presents a non-isocyanate route emphasizing the utility of dimethyl-substituted precursors (Unverferth, Kreye, Prohammer, & Meier, 2013).

Molecular Structure Analysis

The molecular structure of related compounds often reveals significant insights into the effects of dimethyl substitution on chemical properties. For instance, organoboron compounds with dimethyl substitutions exhibit non-planar structures with distinctive N(sp3)—B(sp3) and N(sp3)—C(sp3) bond distances due to steric hindrance, highlighting the structural implications of dimethyl groups (Kliegel, Motzkus, Rettig, & Trotter, 1984).

Chemical Reactions and Properties

Chemical reactions involving dimethyl-substituted compounds can yield a variety of products under different conditions. The palladium-catalyzed dimerization of conjugated diynes, for example, leads to the formation of compounds with donor and acceptor chromophores, showcasing the reactivity of dimethyl-substituted alkynes (Pahadi, Camacho, Nakamura, & Yamamoto, 2006).

Physical Properties Analysis

The physical properties of dimethyl-substituted compounds are significantly influenced by their molecular structure. For example, the synthesis and X-ray structure analysis of dimethyl-substituted diynes reveal insights into charge-transfer complex formation and molecular conformation, indicating the influence of dimethyl groups on physical properties (Rodríguez, Ramos, Martín-Villamil, Fonseca, & Albert, 1996).

Chemical Properties Analysis

The chemical properties of 4,7-Dimethyl-5-decyne-4,7-diol and related compounds can be elucidated through studies on their reactivity and interaction with various chemical agents. Synthesis approaches that involve dimethyl substitutions often aim to enhance the chemical reactivity and stability of the resulting compounds, as seen in the development of renewable polyurethanes (Unverferth, Kreye, Prohammer, & Meier, 2013).

Scientific Research Applications

Application in Toxicokinetics and Metabolism

  • Summary of the Application: TMDD is a non-ionic surfactant with a wide range of applications and is considered a high-production chemical. Due to its low biodegradation rate, it possesses a potentially high prevalence in the environment . A human biomonitoring (HBM) method for TMDD was developed to understand its metabolism and excretion kinetics after oral and dermal administration .
  • Methods of Application or Experimental Procedures: The metabolism study included four subjects, who were administered an oral dose of 75 µg TMDD/kg body weight and a dermal dose of 750 µg/kg body weight . Terminal methyl-hydroxylated TMDD (1-OH-TMDD) was identified as the main urinary metabolite . The results of the oral and dermal applications were used to determine the toxicokinetic parameters of 1-OH-TMDD as a biomarker of exposure .
  • Results or Outcomes: TMDD was rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-TMDD until 12 h after oral dosage . The dermal application resulted in a delayed urinary excretion of this metabolite with a t max of 12 h and complete excretion after about 48 h . The excreted amounts of 1-OH-TMDD represented 18% of the orally administered TMDD dose . The data of the metabolism study demonstrated a fast oral as well as substantial dermal resorption of TMDD .

Application as a Nonionic Surfactant

  • Summary of the Application: TMDD is a nonionic surfactant that acts as a low-foaming, non-foaming, or defoaming wetting agent .
  • Methods of Application or Experimental Procedures: TMDD is used in a wide variety of applications including inks, adhesives, coatings, agrochemicals, electroplating, oilfield chemicals, and paper coatings . The specific methods of application or experimental procedures would depend on the specific use case.
  • Results or Outcomes: The use of TMDD in these applications can improve the performance of the products by reducing surface tension, improving wetting properties, and controlling foam .

Application in Emulsion Polymerization

  • Summary of the Application: TMDD is used as an emulsifier in emulsion polymerization .
  • Methods of Application or Experimental Procedures: In emulsion polymerization, TMDD is added to the reaction mixture to help stabilize the polymer particles and prevent them from coalescing . The specific methods of application or experimental procedures would depend on the specific polymer being synthesized.
  • Results or Outcomes: The use of TMDD in emulsion polymerization can improve the stability of the polymer emulsion and the quality of the final polymer product .

Application as a Nonionic Surfactant

  • Summary of the Application: TMDD is a nonionic surfactant that acts as a low-foaming, non-foaming, or defoaming wetting agent .
  • Methods of Application or Experimental Procedures: TMDD is used in a wide variety of applications including inks, adhesives, coatings, agrochemicals, electroplating, oilfield chemicals, and paper coatings . The specific methods of application or experimental procedures would depend on the specific use case.
  • Results or Outcomes: The use of TMDD in these applications can improve the performance of the products by reducing surface tension, improving wetting properties, and controlling foam .

Application in Emulsion Polymerization

  • Summary of the Application: TMDD is used as an emulsifier in emulsion polymerization .
  • Methods of Application or Experimental Procedures: In emulsion polymerization, TMDD is added to the reaction mixture to help stabilize the polymer particles and prevent them from coalescing . The specific methods of application or experimental procedures would depend on the specific polymer being synthesized.
  • Results or Outcomes: The use of TMDD in emulsion polymerization can improve the stability of the polymer emulsion and the quality of the final polymer product .

Future Directions

While specific future directions for 4,7-Dimethyl-5-decyne-4,7-diol are not mentioned in the search results, its use as a surfactant suggests potential applications in industries that require the reduction of surface tension, such as in the formulation of paints, inks, and coatings .

Relevant Papers

  • A paper titled “Human metabolism and excretion kinetics of the surfactant 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) after oral and dermal administration” discusses the metabolism and excretion kinetics of a related compound .
  • Another paper titled “Determination of a specific metabolite for the non-ionic surfactant 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) by UPLC-MS/MS” discusses the determination of a specific metabolite for a related compound .
  • A paper titled “(Eco)toxicological effects of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) in zebrafish (Danio rerio) and permanent fish cell cultures” discusses the ecotoxicological effects of a related compound .

properties

IUPAC Name

4,7-dimethyldec-5-yne-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKFFIBKYQSDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C#CC(C)(CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925349
Record name 4,7-Dimethyldec-5-yne-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-5-decyne-4,7-diol

CAS RN

126-87-4
Record name 4,7-Dimethyl-5-decyne-4,7-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Surfynol 102
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5625
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dimethyldec-5-yne-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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